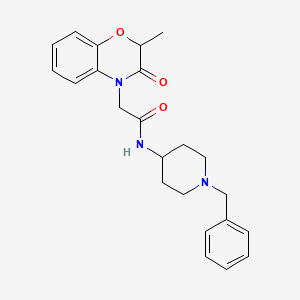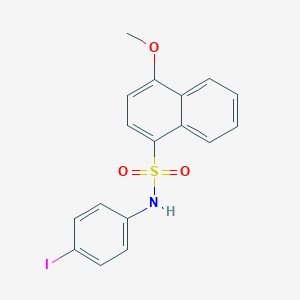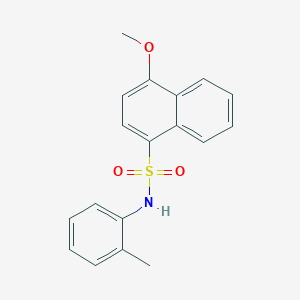![molecular formula C12H13N3O2 B7546726 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7546726.png)
3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is in the development of new drugs. The compound has been found to have potential as a drug candidate for the treatment of different types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline is not fully understood. However, studies have shown that the compound inhibits the activity of specific enzymes, such as tyrosine kinases and topoisomerases. This inhibition leads to the suppression of cancer cell growth and the induction of apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline have been studied in vitro and in vivo. The compound has been found to have low toxicity in vitro, and it does not affect the proliferation of normal cells. However, in vivo studies have shown that the compound can cause hepatotoxicity and nephrotoxicity at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline in lab experiments is its potential as a drug candidate for the treatment of different types of cancer. The compound has also been found to have low toxicity in vitro, making it a suitable candidate for further research. However, the compound can cause hepatotoxicity and nephrotoxicity at high doses, which limits its use in vivo.
Orientations Futures
There are several future directions for research on 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline. One of the significant areas of research is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is in the study of the compound's mechanism of action and its interaction with specific enzymes. Further studies can also be conducted to determine the optimal dosage and administration of the compound to minimize its potential toxicity.
Méthodes De Synthèse
The synthesis of 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline has been carried out using different methods. One of the commonly used methods involves the reaction of 3-nitroaniline and ethyl glyoxalate in the presence of sodium methoxide. The reaction leads to the formation of 3-[5-(2-ethoxycarbonyl-2-oxoethyl)-1,2,4-oxadiazol-3-yl]aniline, which is then reduced using hydrogen gas and palladium on carbon to yield 3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline.
Propriétés
IUPAC Name |
3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-9-4-1-3-8(7-9)11-14-12(17-15-11)10-5-2-6-16-10/h1,3-4,7,10H,2,5-6,13H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEWIHXFQMCXSD-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C2=NC(=NO2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-[(2S)-oxolan-2-yl]-1,2,4-oxadiazol-3-yl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546646.png)

![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)


![N-[3-(dimethylamino)propyl]naphthalene-1-sulfonamide](/img/structure/B7546698.png)

![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide](/img/structure/B7546703.png)
![N-phenyl-1-[2-(thiophene-2-carbonylamino)propanoyl]piperidine-4-carboxamide](/img/structure/B7546711.png)
![2-[Butyl(thiophen-2-ylsulfonyl)amino]benzoic acid](/img/structure/B7546718.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)
![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)
![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)